5-methanesulfonyl-4-(4-methoxyphenyl)-N,N-dimethylpyrimidin-2-amine
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Overview
Description
5-methanesulfonyl-4-(4-methoxyphenyl)-N,N-dimethylpyrimidin-2-amine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with methanesulfonyl, methoxyphenyl, and dimethylamine groups
Preparation Methods
The synthesis of 5-methanesulfonyl-4-(4-methoxyphenyl)-N,N-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the methanesulfonyl, methoxyphenyl, and dimethylamine groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-methanesulfonyl-4-(4-methoxyphenyl)-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the pyrimidine ring. Common reagents and conditions for these reactions vary depending on the desired outcome, and the major products formed can include derivatives with modified functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a biochemical probe or as a lead compound for drug development.
Medicine: It may have therapeutic potential, particularly in targeting specific biological pathways or receptors.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-methanesulfonyl-4-(4-methoxyphenyl)-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
When compared to similar compounds, 5-methanesulfonyl-4-(4-methoxyphenyl)-N,N-dimethylpyrimidin-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 5-methanesulfonyl-4-(4-methoxyphenyl)-2-phenylpyrimidine
- 5-methanesulfonyl-4-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}-2-(pyridin-4-yl)pyrimidine These compounds share structural similarities but differ in their specific substituents and resulting properties.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-N,N-dimethyl-5-methylsulfonylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-17(2)14-15-9-12(21(4,18)19)13(16-14)10-5-7-11(20-3)8-6-10/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZYVIRVBKYLMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)C2=CC=C(C=C2)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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